3-Amino-7-bromobenzofuran-2-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 3-Amino-7-bromobenzofuran-2-carboxylic acid can be achieved through various synthetic routesThe reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) for bromination, followed by amination using ammonia or an amine source, and finally carboxylation using carbon dioxide or a carboxylating agent .
Chemical Reactions Analysis
3-Amino-7-bromobenzofuran-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Amino-7-bromobenzofuran-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-7-bromobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
3-Amino-7-bromobenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as:
- 3-Amino-7-chlorobenzofuran-2-carboxylic acid
- 3-Amino-7-iodobenzofuran-2-carboxylic acid
- 3-Amino-7-fluorobenzofuran-2-carboxylic acid
These compounds share similar structures but differ in the halogen atom present. The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C9H6BrNO3 |
---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
3-amino-7-bromo-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO3/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3H,11H2,(H,12,13) |
InChI Key |
AOVVOCJEEJHLED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=C2N)C(=O)O |
Origin of Product |
United States |
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